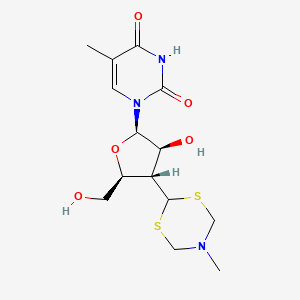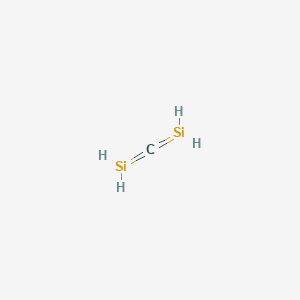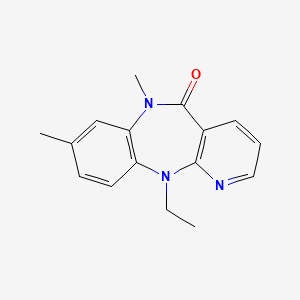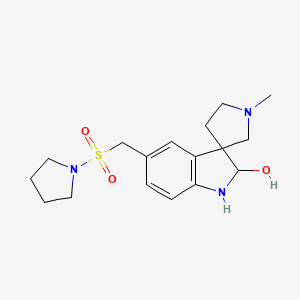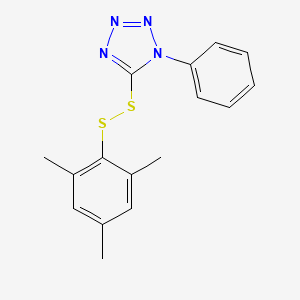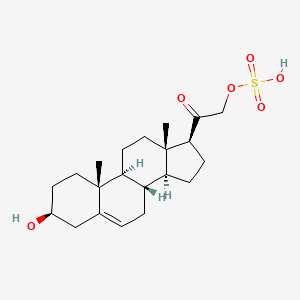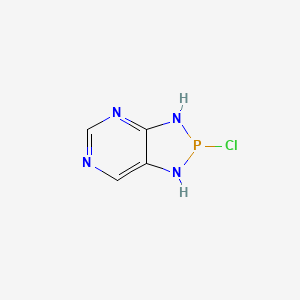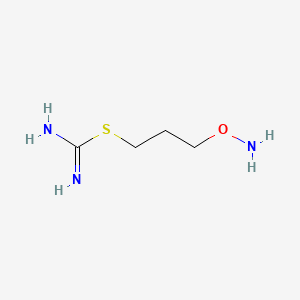
Tris(3,4-dibromo-2-butyl)phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(3,4-dibromo-2-butyl)phosphate is an organophosphorus compound with the molecular formula C12H21Br6O4P. It is known for its flame-retardant properties and is used in various industrial applications. The compound is characterized by the presence of three 3,4-dibromo-2-butyl groups attached to a phosphate group, making it highly effective in inhibiting combustion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3,4-dibromo-2-butyl)phosphate typically involves the bromination of butyl groups followed by phosphorylation. The general synthetic route includes:
Bromination: The butyl groups are brominated using bromine in the presence of a suitable solvent, such as carbon tetrachloride, at low temperatures.
Phosphorylation: The brominated butyl groups are then reacted with phosphorus oxychloride in the presence of a base, such as pyridine, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure consistent bromination of butyl groups.
Large-Scale Phosphorylation: Employing large reactors and optimized conditions to maximize yield and purity of the final product.
化学反応の分析
Types of Reactions
Tris(3,4-dibromo-2-butyl)phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphite or phosphine compounds.
Substitution: Formation of hydroxyl or amino derivatives of the original compound.
科学的研究の応用
Tris(3,4-dibromo-2-butyl)phosphate has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.
作用機序
The flame-retardant properties of Tris(3,4-dibromo-2-butyl)phosphate are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame. The compound also forms a protective char layer on the material’s surface, further preventing combustion.
類似化合物との比較
Similar Compounds
Tris(2,4-dibromo-phenyl) phosphate: Another flame retardant with similar brominated groups but attached to a phenyl ring.
Tris(2,3-dibromo-propyl) phosphate: A related compound with brominated propyl groups.
Uniqueness
Tris(3,4-dibromo-2-butyl)phosphate is unique due to its specific butyl group configuration, which provides distinct flame-retardant properties compared to other brominated phosphate compounds. Its effectiveness in forming a char layer and releasing bromine radicals makes it particularly valuable in applications requiring high fire resistance.
特性
CAS番号 |
111712-45-9 |
|---|---|
分子式 |
C12H21Br6O4P |
分子量 |
739.7 g/mol |
IUPAC名 |
tris(3,4-dibromobutan-2-yl) phosphate |
InChI |
InChI=1S/C12H21Br6O4P/c1-7(10(16)4-13)20-23(19,21-8(2)11(17)5-14)22-9(3)12(18)6-15/h7-12H,4-6H2,1-3H3 |
InChIキー |
ICCFTYGDDNSVOD-UHFFFAOYSA-N |
正規SMILES |
CC(C(CBr)Br)OP(=O)(OC(C)C(CBr)Br)OC(C)C(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


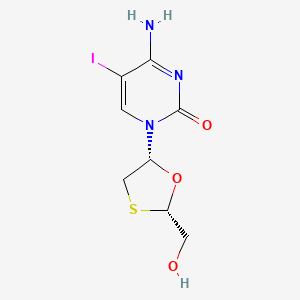

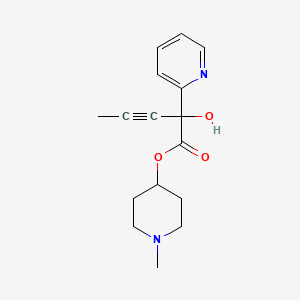
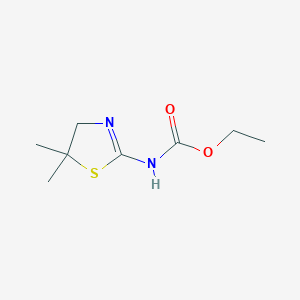
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
